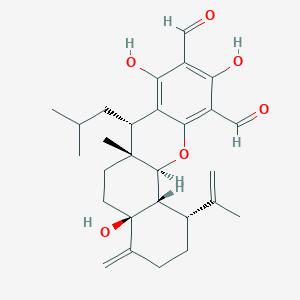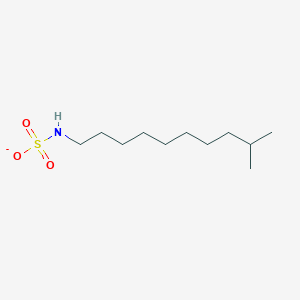
(9-Methyldecyl)sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-methyldecyl)sulfamate is an organic sulfamate oxoanion that is the conjugate base of (9-methyldecyl)sulfamic acid. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a (9-methyldecyl)sulfamic acid.
Wissenschaftliche Forschungsanwendungen
Reactions with Burgess Reagent :
- Cyclopropanols react with Burgess reagent to yield unusual sulfamates and their N-methylated derivatives. This reaction does not follow an SN2 pathway with retention, contrary to previous studies (Banert, Ries, & Schaumann, 2011).
Therapeutic Applications :
- Sulfamic acid derivatives, including O-substituted-, N-substituted-, or di-/tri-substituted sulfamates, show significant biological activities. Sulfamate inhibitors of aminoacyl-tRNA synthetases have been reported as new classes of antibiotics, useful against drug-resistant infections. They also have applications as antiviral agents and anticancer drugs (Winum, Scozzafava, Montero, & Supuran, 2004).
Carbonic Anhydrase Inhibitors :
- Aliphatic sulfamates, including (9-Methyldecyl)sulfamate, are effective inhibitors of carbonic anhydrase isozymes, which are important in tumorigenesis. These compounds show potential in the development of new antitumor therapies (Winum, Vullo, Casini, Montero, Scozzafava, & Supuran, 2003).
Photochemical Behavior :
- The photochemical behavior of sulfa drugs, including those containing sulfamate groups, has been studied in an aqueous medium. These studies help predict the environmental phototransformation of pollutants (Lastre-Acosta et al., 2020).
Anticonvulsant Sugar Sulfamates :
- Structure-activity studies on anticonvulsant sugar sulfamates, including those related to topiramate, highlight their potential as antiepileptic drugs. These studies explore the pharmacological importance of various molecular features, including the sulfamate group (Maryanoff et al., 1998).
Eigenschaften
Produktname |
(9-Methyldecyl)sulfamate |
|---|---|
Molekularformel |
C11H24NO3S- |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
N-(9-methyldecyl)sulfamate |
InChI |
InChI=1S/C11H25NO3S/c1-11(2)9-7-5-3-4-6-8-10-12-16(13,14)15/h11-12H,3-10H2,1-2H3,(H,13,14,15)/p-1 |
InChI-Schlüssel |
GAYAKNYWWOBJHZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCCCNS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)
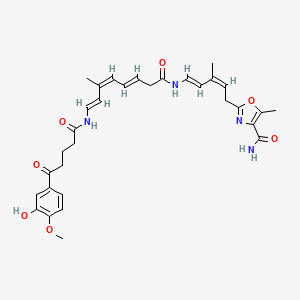
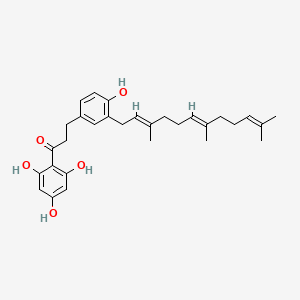
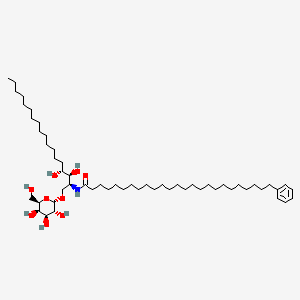
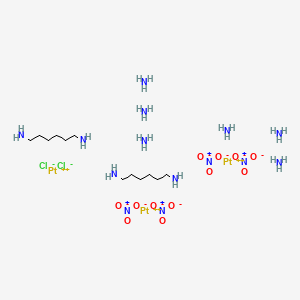
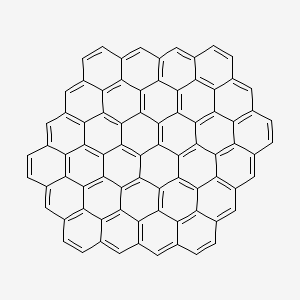
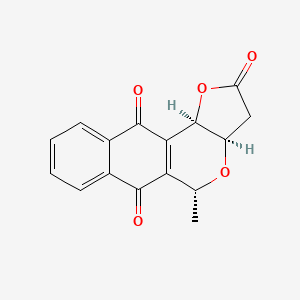
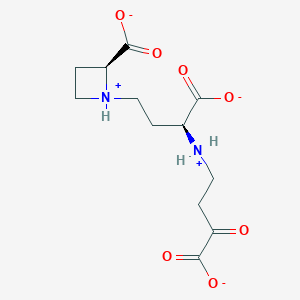
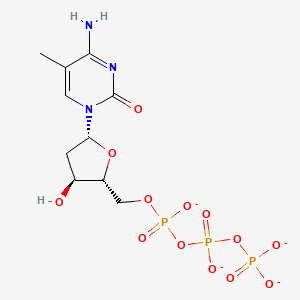
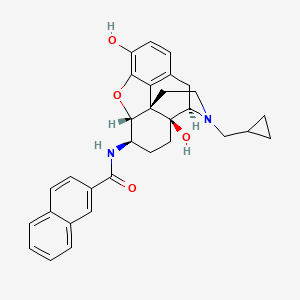
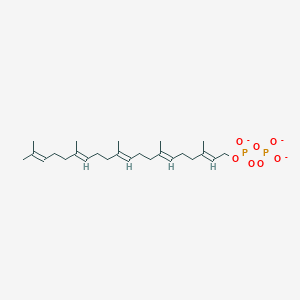
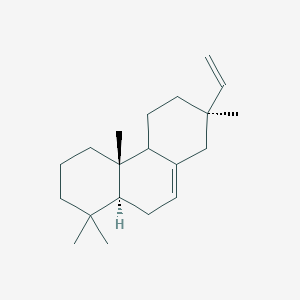
![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)
